molecular formula C25H22O3 B607895 GW7604 CAS No. 195611-82-6

GW7604

Cat. No.: B607895
CAS No.: 195611-82-6
M. Wt: 370.4 g/mol
InChI Key: SCVIEONTACSLJA-YGCRUXFTSA-N
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Mechanism of Action

Target of Action

GW7604, also known as (E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid, is primarily targeted towards the Estrogen Receptor (ER) . The ER plays a crucial role in the growth and development of certain types of cancer, particularly breast cancer .

Mode of Action

This compound interacts with its target, the ER, by binding to it . It shows high affinity to both ERα and ERβ . This interaction results in changes in the cellular activity, particularly in the expression of certain genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Transforming Growth Factor α (TGFα) gene pathway . This compound inhibits the induction of TGFα in a concentration-related manner . This pathway plays a significant role in cell growth and proliferation.

Pharmacokinetics

It’s known that this compound is the presumed metabolite of gw5638 , suggesting that it may be produced in the body following the administration of GW5638.

Result of Action

The binding of this compound to the ER leads to changes in the cellular activity. Specifically, it inhibits the growth-promoting action of estradiol in both ECC-1 and MCF-7 cells .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, it accumulates in ER-positive MCF-7 cells primarily via cytosolic vesicles, while it is only marginally taken up in ER-negative SKBr3 cells . This suggests that the presence and density of ER in the cells can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

GW7604 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to have high affinity to estrogen receptors (ERα and ERβ) without mediating agonistic or ER downregulating properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to accumulate in estrogen receptor-positive MCF-7 cells primarily via cytosolic vesicles .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been found to interact with the DNA (empty plasmid pSport1) .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound show changes. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. Specific details about these interactions and any effects on metabolic flux or metabolite levels are not mentioned in the available literature .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Specific details about any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not mentioned in the available literature .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not mentioned in the available literature

Preparation Methods

GW7604 can be synthesized through a series of chemical reactions starting from (Z)-4-hydroxytamoxifen. The synthetic route involves the esterification of (E/Z)-3-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid with alkenols of various lengths . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

GW7604 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions of this compound can lead to the formation of reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Coordination: this compound can form coordination complexes with metals such as platinum.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

GW7604 is similar to other selective estrogen receptor modulators such as (Z)-4-hydroxytamoxifen and raloxifene. this compound has unique properties that distinguish it from these compounds:

Similar compounds include:

  • (Z)-4-Hydroxytamoxifen
  • Raloxifene
  • Fulvestrant
  • GW5638

These compounds share similar mechanisms of action but differ in their binding affinities, selectivity, and therapeutic applications.

Properties

IUPAC Name

(E)-3-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O3/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(26)16-14-21)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,26H,2H2,1H3,(H,27,28)/b17-10+,25-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVIEONTACSLJA-YGCRUXFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC=C(C=C2)O)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195611-82-6
Record name GW 7604
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195611826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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